![molecular formula C25H35N3O4S B2801198 Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate CAS No. 950346-37-9](/img/structure/B2801198.png)
Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrano and Pyrimidine Derivatives : This compound is used in synthesizing various pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are important in medicinal chemistry (Paronikyan et al., 2016).
Creation of Antimicrobial and Anti-inflammatory Agents : Derivatives of this compound have been developed as potential antimicrobial and non-steroidal anti-inflammatory agents, showcasing its utility in drug discovery (Narayana et al., 2006).
Microwave Irradiation in Synthesis : The compound has been utilized in reactions under microwave irradiation, resulting in the formation of novel benzamide derivatives and pyrimidine derivatives, highlighting its versatility in synthetic methods (Abdalha et al., 2011).
Fused Thiazolo Derivatives : It serves as a precursor for synthesizing ethyl 3-substituted-4-oxo-2-thioxo-octahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, a class of compounds with potential chemical applications (Ahmed, 2003).
Intermediate for Anticancer Drugs : This compound has been used in the synthesis of intermediates for small molecule anticancer drugs, demonstrating its role in the development of cancer therapeutics (Zhang et al., 2018).
Annulation Reactions in Organic Synthesis : It acts as a key reagent in phosphine-catalyzed [4 + 2] annulation reactions, proving its importance in the field of organic synthesis (Zhu et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These pathways are involved in a variety of biological activities, including those mentioned above.
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can all impact how a compound interacts with its targets and carries out its action.
properties
IUPAC Name |
ethyl 1-[3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-5-32-24(31)15-10-12-28(13-11-15)20(29)9-8-19-26-22(30)21-17-7-6-16(25(2,3)4)14-18(17)33-23(21)27-19/h15-16H,5-14H2,1-4H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPBCZFKGNGYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate |
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